molecular formula C20H14Cl2N4O4S B11648396 4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B11648396
M. Wt: 477.3 g/mol
InChI Key: OCCADCSUJKKZGF-WQRHYEAKSA-N
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Description

4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide is a synthetic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for about 7 hours, and the reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts as a neuroprotectant by inhibiting acetylcholinesterase activity, which helps prevent neuronal cell death. This inhibition is particularly relevant in conditions like Parkinson’s disease and other age-related neurological disorders . The compound also exhibits antioxidant properties by reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar compounds to 4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide include other pyrazoline derivatives and phenyl-1,2,4-triazoles. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.

Properties

Molecular Formula

C20H14Cl2N4O4S

Molecular Weight

477.3 g/mol

IUPAC Name

4-[2-[(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H14Cl2N4O4S/c21-12-8-13(22)10-16(9-12)26-20(28)18(19(27)24-26)11-15-2-1-7-25(15)14-3-5-17(6-4-14)31(23,29)30/h1-11H,(H,24,27)(H2,23,29,30)/b18-11-

InChI Key

OCCADCSUJKKZGF-WQRHYEAKSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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